
3-(4-Bromobenzoyl)azetidine
Overview
Description
3-(4-Bromobenzoyl)azetidine is a chemical compound with the molecular formula C10H10BrNO. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 4-bromobenzoyl group attached to it.
Mechanism of Action
Mode of Action
The exact mode of action of 3-(4-Bromobenzoyl)azetidine is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other molecules or compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzoyl)azetidine typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+Azetidine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in organic synthesis.
Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Scientific Research Applications
Synthetic Applications
Azetidine derivatives, including 3-(4-Bromobenzoyl)azetidine, are valuable intermediates in organic synthesis. They can undergo various transformations, making them versatile building blocks for complex molecules.
- Strain-Release Reactions : The azetidine ring's inherent strain allows for unique reactivity patterns. Recent studies have demonstrated that azetidines can be utilized in strain-release-driven synthesis, facilitating rapid assembly of nitrogen-containing drug-like cores . This approach is particularly advantageous for synthesizing diverse azetidine derivatives with varied functional groups.
- Modular Synthesis : The development of modular synthetic strategies has enabled the efficient preparation of azetidine derivatives. For example, the use of palladium-catalyzed C-H arylation has been successfully applied to azetidines, allowing for the synthesis of complex structures such as antimalarial compounds .
Biological Activities
The biological activities of this compound and its derivatives are notable, with several studies highlighting their potential therapeutic effects.
- Antimicrobial Properties : Azetidine derivatives have shown promising antimicrobial activity. A review indicated that various synthesized azetidines exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics . The specific structure of this compound may enhance its efficacy against resistant strains of bacteria.
- Anticancer Activity : Research has indicated that certain azetidine derivatives possess anticancer properties. For instance, novel N-substituted azetidinones have been synthesized and evaluated for their ability to inhibit cancer cell growth. These compounds often target specific pathways involved in tumor progression .
- Antitubercular Activity : Some azetidine derivatives have demonstrated effectiveness against Mycobacterium tuberculosis. Compounds derived from this compound could potentially be explored for their antitubercular effects, especially in light of increasing resistance to standard treatments .
Therapeutic Potentials
The therapeutic applications of this compound extend beyond infectious diseases and cancer treatment.
- Neurological Disorders : Azetidine derivatives have been investigated for their potential use in treating neurological disorders. For instance, certain compounds have been identified as FFA2 antagonists, which may play a role in managing conditions such as obesity and metabolic syndrome .
- Inflammatory Diseases : Patents have been filed for azetidine derivatives aimed at treating metabolic and inflammatory diseases, indicating a broader therapeutic scope for this class of compounds . The unique structural features of this compound may contribute to its effectiveness in these applications.
Case Studies and Research Findings
A comprehensive overview of recent studies reveals significant findings regarding the applications of this compound:
Comparison with Similar Compounds
3-(4-Chlorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties due to the halogen’s nature.
3-(4-Fluorobenzoyl)azetidine: Contains a fluorine atom, leading to variations in electronic effects and biological activity.
3-(4-Methylbenzoyl)azetidine: The presence of a methyl group instead of a halogen alters the compound’s hydrophobicity and steric interactions.
Uniqueness: 3-(4-Bromobenzoyl)azetidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications .
Biological Activity
3-(4-Bromobenzoyl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
This compound is characterized by the presence of a bromobenzoyl group attached to an azetidine ring. The molecular structure can be represented as follows:
This compound is synthesized through the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine, typically in organic solvents like dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring and the bromobenzoyl moiety play crucial roles in its reactivity and biological interactions.
- Target Interaction : It has been shown to interact with various biomolecules, potentially influencing signaling pathways associated with cancer cell proliferation and apoptosis .
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in tumor growth, making it a candidate for further investigation in cancer therapy.
Biological Activity Overview
Case Studies
- Inhibition of STAT3 Activity : One study evaluated the potency of azetidine derivatives, including this compound, against the STAT3 pathway. The compound exhibited an IC50 value indicating effective inhibition, supporting its role as a potential therapeutic agent for cancers driven by STAT3 .
- Cellular Assays : In vitro assays using breast cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations as low as 1.8 μM, showcasing its potential as an effective anticancer agent .
Comparative Analysis
When compared to similar compounds such as 3-(4-Chlorobenzoyl)azetidine and 3-(4-Fluorobenzoyl)azetidine, this compound exhibits unique reactivity due to the bromine atom's ability to participate in substitution reactions. This characteristic may enhance its utility in organic synthesis and medicinal chemistry applications.
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 0.77 | Strong STAT3 inhibitor |
3-(4-Chlorobenzoyl)azetidine | 1.5 | Moderate activity against similar targets |
3-(4-Fluorobenzoyl)azetidine | 2.0 | Weaker than brominated analog |
Properties
IUPAC Name |
azetidin-3-yl-(4-bromophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPAHSQPUFYIAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289835 | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960402-28-2 | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960402-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinyl(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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